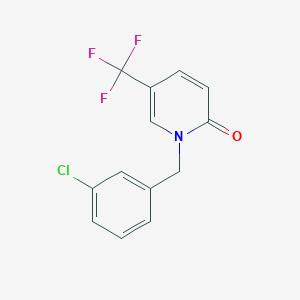![molecular formula C14H16N2O2 B8666316 4-METHYL-2-[3-(4-METHYL-4,5-DIHYDRO-1,3-OXAZOL-2-YL)PHENYL]-4,5-DIHYDRO-1,3-OXAZOLE CAS No. 91786-36-6](/img/structure/B8666316.png)
4-METHYL-2-[3-(4-METHYL-4,5-DIHYDRO-1,3-OXAZOL-2-YL)PHENYL]-4,5-DIHYDRO-1,3-OXAZOLE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,3-Phenylene)bis(4-methyl-4,5-dihydro-1,3-oxazole) is an organic compound that belongs to the oxazole family This compound is characterized by the presence of two oxazole rings connected by a 1,3-phenylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Phenylene)bis(4-methyl-4,5-dihydro-1,3-oxazole) typically involves the reaction of 1,3-phenylenediamine with 2-bromo-2-methylpropanoic acid in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired oxazole rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1,3-Phenylene)bis(4-methyl-4,5-dihydro-1,3-oxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole rings into more saturated structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted oxazole compounds .
Aplicaciones Científicas De Investigación
2,2’-(1,3-Phenylene)bis(4-methyl-4,5-dihydro-1,3-oxazole) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mecanismo De Acción
The mechanism of action of 2,2’-(1,3-Phenylene)bis(4-methyl-4,5-dihydro-1,3-oxazole) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(1,4-Phenylene)bis(4-methyl-4,5-dihydro-1,3-oxazole): Similar structure but with a 1,4-phenylene bridge.
2,2’-(1,2-Phenylene)bis(4-methyl-4,5-dihydro-1,3-oxazole): Similar structure but with a 1,2-phenylene bridge.
2,2’-(1,3-Phenylene)bis(4,5-dihydro-1,3-oxazole): Lacks the methyl groups on the oxazole rings.
Uniqueness
The uniqueness of 2,2’-(1,3-Phenylene)bis(4-methyl-4,5-dihydro-1,3-oxazole) lies in its specific structural arrangement, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
91786-36-6 |
|---|---|
Fórmula molecular |
C14H16N2O2 |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
4-methyl-2-[3-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H16N2O2/c1-9-7-17-13(15-9)11-4-3-5-12(6-11)14-16-10(2)8-18-14/h3-6,9-10H,7-8H2,1-2H3 |
Clave InChI |
RSCVPGQKACSLBP-UHFFFAOYSA-N |
SMILES canónico |
CC1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
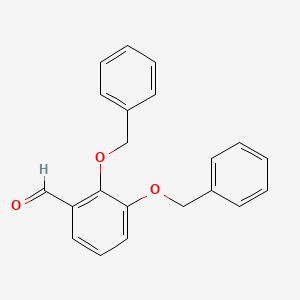
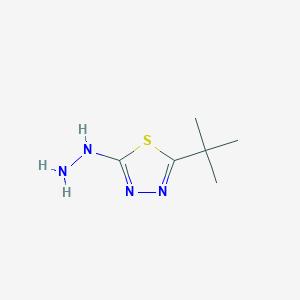
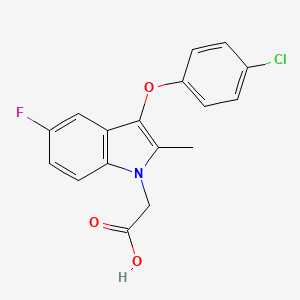
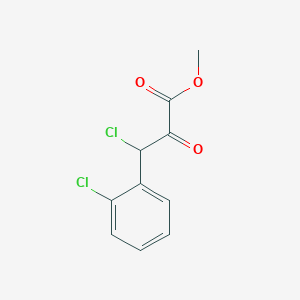


![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-](/img/structure/B8666289.png)


![4-[(4-Chlorophenyl)(cyclopropyl)methoxy]aniline](/img/structure/B8666305.png)
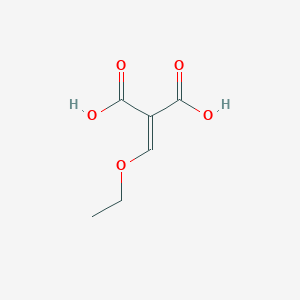
![2-[6-Chloro-2-(hydroxymethyl)pyridin-3-yl]propan-2-ol](/img/structure/B8666309.png)

